
DS2
概要
準備方法
デルタ選択性化合物2の合成には、いくつかのステップが含まれます。出発物質である4-クロロベンゾイルクロリドは、2-チエニルアミンと反応して4-クロロ-N-(2-チエニル)ベンザミドを生成します。 この中間体は、次に酸性条件下で2-アミノピリジンと環化されて、最終生成物である4-クロロ-N-[2-(2-チエニル)イミダゾ[1,2-a]ピリジン-3-イル]ベンザミドが得られます .
化学反応の分析
デルタ選択性化合物2は、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができ、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された類似体の形成につながります。
置換: 求核置換反応は、クロロ基で起こり、アミンやチオールなどの求核剤が塩素原子を置換して、置換された誘導体を形成することができます
これらの反応で使用される一般的な試薬および条件には、ジクロロメタン、エタノールなどの有機溶媒、室温から還流条件までの反応温度が含まれます。 これらの反応から形成される主な生成物には、デルタ選択性化合物2のさまざまな置換された誘導体および酸化された誘導体が含まれます .
科学研究への応用
デルタ選択性化合物2は、科学研究において幅広い応用があります。
化学: これは、特にデルタサブユニットを含むガンマアミノ酪酸A型受容体の選択性と調節を研究するためのツールとして使用されます
生物学: 生物学的研究では、デルタ選択性化合物2は、神経抑制や神経保護など、さまざまな生理学的および病理学的プロセスにおけるガンマアミノ酪酸A型受容体の役割を調査するために使用されます
医学: この化合物は、ガンマアミノ酪酸A型受容体に対する調節効果により、てんかん、不安、脳卒中からの回復などの神経疾患の治療に潜在的な治療効果があります.
産業: 産業用途は限られていますが、デルタ選択性化合物2は、ガンマアミノ酪酸A型受容体を標的とする新しい薬理学的薬剤の開発に使用されています.
科学的研究の応用
Key Findings:
- Subunit Selectivity : DS2 shows preferential activity at α4/6βxδ receptors, enhancing GABA responses while minimally affecting GABA potency .
- Mechanistic Insights : Studies using electrophysiological methods revealed that the effects of this compound are mediated by δ-GABA_A receptors, with significant differences observed in wild-type versus δ-subunit knockout mice .
Therapeutic Potential
The therapeutic applications of this compound are particularly promising in the context of neurological conditions characterized by altered GABAergic signaling.
Stroke Recovery
Research has demonstrated that this compound can improve recovery outcomes following ischemic stroke. In animal models, treatment with this compound post-stroke significantly reduced inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-17, contributing to decreased infarct size and improved motor function .
Inflammatory Modulation
This compound's ability to dampen peripheral immune activation suggests its potential for treating inflammatory conditions. The compound was shown to reduce NF-κB activation in macrophages and lower activation markers in dendritic cells, indicating a broader role in modulating immune responses .
Research Applications
This compound serves as a critical research tool for studying the role of δ-GABA_A receptors in various physiological and pathological processes.
Case Studies
- Neuroprotection : In a study examining the neuroprotective effects of this compound, it was found to enhance recovery in mice subjected to induced strokes, highlighting its potential application in neurorehabilitation strategies .
- Inflammatory Diseases : Investigations into the role of this compound in modulating immune responses suggest its utility in developing treatments for conditions like multiple sclerosis or other neuroinflammatory diseases, where GABAergic signaling may be disrupted .
作用機序
デルタ選択性化合物2は、デルタサブユニットを含むガンマアミノ酪酸A型受容体上の特定の部位に結合することで効果を発揮します。この結合は、受容体のガンマアミノ酪酸に対する応答を強化し、塩化物イオンの流入増加とニューロンの過分極につながります。 これは、抑制性神経伝達の強化とニューロンの興奮性の低下につながります .
デルタ選択性化合物2の分子標的には、ガンマアミノ酪酸A型受容体のアルファ4ベータ3デルタおよびアルファ6ベータ3デルタサブタイプが含まれます。 この化合物のこれらのサブタイプに対する選択性は、受容体の膜貫通ドメイン内の独自の結合相互作用によるものです .
類似化合物との比較
デルタ選択性化合物2は、デルタサブユニットを含むガンマアミノ酪酸A型受容体に対する高い選択性で独特です。類似の化合物には以下が含まれます。
エトミデート: ガンマアミノ酪酸A型受容体も調節しますが、デルタサブユニットに対する選択性はありません。
ジアゼパム: ベンゾジアゼピン系薬剤であり、ガンマアミノ酪酸A型受容体を調節しますが、主にガンマ2サブユニットを含む受容体を標的にします。
デルタ選択性化合物2の独特な選択性プロファイルは、さまざまな生理学的および病理学的プロセスにおけるデルタサブユニットを含むガンマアミノ酪酸A型受容体の特定の役割を研究するための貴重なツールとなります .
生物活性
Delta-Selective Compound 2 (DS2) is a positive allosteric modulator of GABAA receptors, particularly known for its selective action on δ-subunit-containing receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for stroke recovery and inflammation modulation.
Overview of this compound
Chemical Structure:
- Chemical Name: 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Molecular Formula: C16H14ClN3OS
Biological Activity:
this compound has been characterized as a selective positive allosteric modulator (PAM) for GABAA receptors containing the δ subunit. Its potency is notably high, with an effective concentration (EC50) of approximately 142 nM for enhancing GABA-evoked currents mediated by α4β3δ receptors .
This compound's mechanism involves enhancing the maximum responses to GABA without significantly affecting its potency. It primarily acts through δ-GABAA receptors, influencing tonic currents in thalamocortical neurons. Research indicates that this compound does not engage with the orthosteric sites or known modulatory sites on GABAA receptors .
Key Findings:
- Subunit Selectivity: The action of this compound is predominantly determined by the δ-subunit, influenced by α-subunits but not β-subunits (α4/6βxδ > α1βxδ >> γ2 > α4β3) .
- Limited Brain Penetration: Despite its effects, this compound exhibits limited permeability across the blood-brain barrier, suggesting that its therapeutic effects may be mediated through peripheral immune modulation rather than direct central nervous system actions .
Clinical Implications
Research has demonstrated that this compound can significantly improve outcomes in models of stroke recovery. In murine studies, administration of this compound post-stroke resulted in decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-17), reduced infarct size, and enhanced motor function recovery when administered within a specific timeframe post-stroke .
Case Study: Stroke Recovery
A study investigated the effects of this compound on stroke recovery in mice:
- Methodology: Mice underwent photochemically induced strokes and were treated with this compound at doses of 0.1 mg/kg starting one hour post-stroke.
- Results:
- Decreased levels of circulating TNF-α and ILs.
- Reduced infarct size.
- Improved performance in motor function tests (grid-walking test).
This suggests that this compound may dampen peripheral immune activation, contributing to functional recovery post-stroke .
Research Findings Table
Study | Key Findings | Implications |
---|---|---|
Wafford et al., 2009 | Confirmed selectivity for δ-GABAA receptors | Supports development of δ-selective compounds |
PMC6828610 | Reduced inflammatory markers in stroke models | Potential therapeutic for stroke recovery |
Biorxiv 2021 | Identified molecular binding sites for this compound | Enhances understanding of receptor interactions |
特性
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMWHRDICVYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359666 | |
Record name | DS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374084-31-8 | |
Record name | DS2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DS2?
A1: this compound selectively targets δ-subunit-containing GABAA receptors. [] These receptors play a crucial role in mediating tonic inhibition in the central nervous system. []
Q2: How does this compound interact with GABAA receptors?
A2: this compound acts as a positive allosteric modulator of GABAA receptors. [] Instead of binding directly to the δ-subunit, research indicates that this compound interacts with a conserved binding pocket in the transmembrane domain at the α4(+)β1(-) interface. [, ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A3: By enhancing the effects of GABA at these receptors, this compound can modulate neuronal excitability and potentially impact various physiological processes, including inflammation. [, ] One study found that this compound reduced infarct size and improved motor function in mice following a stroke, potentially by decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-17, and IL-6. []
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not provide detailed spectroscopic data.
Q6: How does this compound perform under various conditions?
A6: Specific information regarding the performance of this compound under various environmental conditions, such as temperature, humidity, and light, is not available within the provided research papers.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is primarily investigated for its pharmacological properties as a positive allosteric modulator of GABAA receptors. [, ] The provided research does not indicate any catalytic properties for this compound.
Q8: Have there been any computational studies on this compound?
A8: Yes, computational modeling, including docking studies, was employed to investigate the potential binding sites of this compound and its analogs at the α4β1δ GABAA receptors. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。